molecular formula C16H19ClF3NO2 B13682844 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine

1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13682844
M. Wt: 349.77 g/mol
InChI Key: ZSNHGJXYOCVKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a sophisticated chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrrolidine scaffold, a nitrogen-containing heterocycle frequently employed as a building block in pharmaceuticals due to its ability to improve solubility and bioavailability. The pyrrolidine ring is substituted at the 3-position with a 2-chloro-5-(trifluoromethyl)phenyl moiety. The presence of the chloro and trifluoromethyl groups on the aromatic ring is of significant strategic value. The trifluoromethyl group is a privileged structural motif in modern agrochemicals and pharmaceuticals, known to profoundly influence a molecule's biological activity, metabolic stability, and cell membrane permeability by enhancing lipophilicity . Furthermore, the Boc (tert-butoxycarbonyl) group attached to the pyrrolidine nitrogen serves as a protecting group for amines, a critical function in multi-step synthetic sequences. This allows researchers to selectively perform reactions on other parts of the molecule and deprotect the amine under mild acidic conditions when needed for further derivatization. The primary research application of this compound is as a key synthetic precursor in the exploration of new bioactive molecules. Its structure is highly relevant for the development of potential therapeutics targeting a range of diseases. The specific substitution pattern is reminiscent of structures found in compounds investigated as tyrosine kinase inhibitors and other biologically active molecules featuring halogenated aryl groups . Researchers may utilize this intermediate in the synthesis of more complex molecules for screening against various biological targets, such as enzymes and receptors. The combination of a heterocyclic amine and a polyhalogenated aromatic system makes it a versatile scaffold for constructing compound libraries. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

Molecular Formula

C16H19ClF3NO2

Molecular Weight

349.77 g/mol

IUPAC Name

tert-butyl 3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19ClF3NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

ZSNHGJXYOCVKQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Steps and Conditions

Step Reaction Type Typical Reagents/Conditions Notes
Pyrrolidine ring formation Cyclization of amine precursors Acidic/basic conditions, heating Starting from linear amines
Aryl group introduction Pd-catalyzed cross-coupling or SNAr Pd catalyst (e.g., Pd(PPh3)4), organozinc/boronic acid, aryl halide, THF/DCM, −78 °C to RT Negishi or Suzuki coupling preferred for selectivity
Boc protection Carbamate formation Di-tert-butyl dicarbonate (Boc2O), base (Et3N), DCM or THF, RT Protects nitrogen, facilitates further reactions

In-Depth Research Findings

  • The trifluoromethyl substituent enhances the compound’s lipophilicity and metabolic stability, which is valuable in medicinal chemistry applications.

  • Negishi coupling reactions involving this compound have been demonstrated to efficiently generate C(sp^3)-enriched drug-like molecules, highlighting the synthetic utility of this intermediate.

  • Reaction conditions such as the choice of catalyst, solvent, and temperature have a significant impact on yield and purity. For example, low temperatures during organometallic steps help prevent side reactions and decomposition.

  • Purification and characterization methods are critical to ensure the compound's integrity for subsequent applications in pharmaceutical synthesis or biological studies.

Chemical Reactions Analysis

1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituents. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with varying halogen substituents on the phenyl ring exhibit distinct electronic and steric profiles:

  • 1-Boc-3-(2-bromophenyl)pyrrolidine (SY359646) : Bromine’s larger atomic radius and stronger electron-withdrawing nature enhance reactivity in cross-couplings compared to chlorine. However, bromine’s higher molecular weight (238.39 g/mol vs. 212.62 g/mol for chlorine) may reduce solubility .
  • The ortho-fluorine substituent introduces steric hindrance, altering conformational flexibility compared to the target compound’s chloro-CF₃ group .

Table 1: Halogen-Substituted Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine 2-Cl, 5-CF₃ 336.74* Not provided
1-Boc-3-(2-bromophenyl)pyrrolidine 2-Br 297.15 2383929-73-3
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine 2-F, 5-Cl 284.71 N/A

*Calculated based on standard atomic weights.

Substitution Pattern Variations
  • 3-([1,1’-biphenyl]-2-yl)-1-Boc-pyrrolidine (SY359672) : The biphenyl group introduces extended π-conjugation, enhancing lipophilicity but reducing aqueous solubility. This contrasts with the target compound’s polar CF₃ group, which improves solubility in aprotic solvents .
Heterocyclic Analogs
  • 3-Chloro-5-(trifluoromethyl)pyridine (TCI C2951) : The pyridine ring’s nitrogen atom creates a electron-deficient aromatic system, enhancing reactivity in nucleophilic aromatic substitutions compared to the target compound’s phenyl ring. However, the absence of a pyrrolidine backbone limits its utility in stereoselective synthesis .

Conformational and Structural Insights

highlights dihedral angles and torsion effects in a related sulfanyl-pyrazole derivative. For the target compound, the 2-chloro and 5-CF₃ groups likely induce a planar conformation of the phenyl ring, optimizing π-π stacking in protein binding. In contrast, bulkier substituents (e.g., biphenyl in SY359672) may adopt twisted conformations, reducing binding affinity .

Biological Activity

1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group, in particular, has been associated with enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group is known to influence the lipophilicity and metabolic stability of organic compounds, which can enhance their biological activity.

Research indicates that compounds containing trifluoromethyl groups can exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Trifluoromethyl-substituted compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, studies have demonstrated that such modifications can increase the potency of inhibitors targeting reverse transcriptase enzymes by stabilizing key interactions with the enzyme's active site .
  • Anticancer Activity : Several derivatives of trifluoromethyl-containing compounds have demonstrated significant anticancer properties. For example, compounds similar to 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine have been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects .

Case Studies

  • Antiproliferative Effects : A study investigating the antiproliferative activity of pyrrolidine derivatives revealed that modifications at specific positions significantly enhanced activity against several cancer cell lines (A549, HT-29). The introduction of trifluoromethyl groups was linked to improved efficacy compared to non-fluorinated analogs .
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that the presence of the trifluoromethyl group in para-position on phenolic rings can enhance inhibitory potency by up to six-fold compared to non-fluorinated counterparts . This suggests that 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine may possess similar enhancements in biological activity.

Biological Activity Data Table

Biological Activity Description Reference
Enzyme InhibitionPotent inhibitors of reverse transcriptase enzymes
CytotoxicitySignificant antiproliferative effects against A549 and HT-29 cell lines
SAR EnhancementsIncreased potency with trifluoromethyl substitutions

Q & A

Q. What methodologies enable site-selective functionalization of the pyrrolidine ring for structure-activity relationship (SAR) studies?

  • Methodological Answer : Directed ortho-metalation (DoM) with directing groups (e.g., amides) enables regioselective substitution. Transition-metal catalysis (e.g., Pd-catalyzed C-H activation) modifies specific positions. Orthogonal protecting groups (Boc/Fmoc) allow sequential functionalization .

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